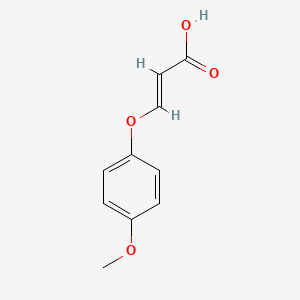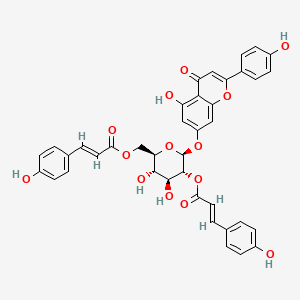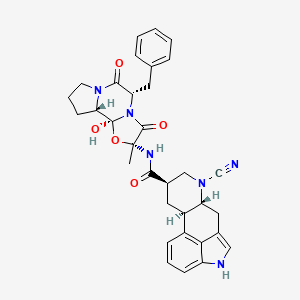
Magnesium;2,4-dichloro-1-ethylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:
2,4-dichloro-1-ethylbenzene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.
Wissenschaftliche Forschungsanwendungen
Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;2,4-dichlorobenzene;bromide
- Magnesium;2,4-dichloro-1-methylbenzene;bromide
- Magnesium;2,4-dichloro-1-propylbenzene;bromide
Uniqueness
Magnesium;2,4-dichloro-1-ethylbenzene;bromide is unique due to the presence of the ethyl group, which can influence the reactivity and steric properties of the compound. This makes it distinct from other similar compounds that may have different alkyl substituents.
Eigenschaften
Molekularformel |
C8H7BrCl2Mg |
|---|---|
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
magnesium;2,4-dichloro-1-ethylbenzene;bromide |
InChI |
InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SVWLYRYNLIVIHP-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)

![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)

![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

![(2R)-2-[(1R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-2-oxoethyl]-5-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylate](/img/structure/B13444568.png)
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)


